molecular formula C17H18N2O2 B14219333 3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- CAS No. 820238-71-9

3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-

Cat. No.: B14219333
CAS No.: 820238-71-9
M. Wt: 282.34 g/mol
InChI Key: TTYWTULUZKTTIR-UHFFFAOYSA-N
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Description

The compound 3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- is a pyrazolidinedione derivative featuring a substituted phenylmethylene group. Its structure includes a 2,3-dimethyl-4-(1-pentynyl)phenyl substituent attached to the pyrazolidinedione core.

Properties

CAS No.

820238-71-9

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-[(2,3-dimethyl-4-pent-1-ynylphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C17H18N2O2/c1-4-5-6-7-13-8-9-14(12(3)11(13)2)10-15-16(20)18-19-17(15)21/h8-10H,4-5H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

TTYWTULUZKTTIR-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Pyrazolidinedione Derivatives

Historical Context

The synthesis of pyrazolidinedione derivatives has been extensively studied, with various methods developed since the early 20th century. The earliest approaches focused on condensation reactions between hydrazines and malonic acid derivatives. Over time, these methods have been refined to improve yields, selectivity, and applicability to more complex substrates.

Common Synthetic Pathways

Several established routes exist for the synthesis of the pyrazolidinedione core structure:

Condensation of Hydrazines with Malonic Acid Derivatives

This classical approach involves the reaction of substituted hydrazines with diethyl malonate or similar malonic acid derivatives under reflux conditions. The reaction proceeds through an initial amidation followed by cyclization to form the pyrazolidinedione ring.

Cyclization of Hydrazide Intermediates

This pathway utilizes the reaction of hydrazides with diethyl malonate to form the pyrazolidinedione core, as demonstrated in several studies involving the synthesis of similar compounds.

Three-Component Reactions

More recently, multicomponent approaches have been developed, involving the reaction of aldehydes, hydrazines, and active methylene compounds in a one-pot process.

Synthesis of Key Precursors

Preparation of 2,3-Dimethylbenzaldehyde

The synthesis of 2,3-dimethylbenzaldehyde is a critical step in the preparation of the target compound. Several methods have been reported:

Grignard Reaction Method

Under nitrogen protection, 2,3-dimethyl bromobenzene is converted to the corresponding Grignard reagent using magnesium in tetrahydrofuran (THF). Subsequent reaction with N,N-dimethylformamide (DMF) followed by hydrolysis yields 2,3-dimethylbenzaldehyde.

Reagents and conditions:
1. Mg, THF, room temperature to reflux, 1-3 hours
2. DMF, 0-30°C, 2-5 hours
3. Saturated NH₄Cl solution, 1 hour

This method consistently produces 2,3-dimethylbenzaldehyde in high yields (90-96%) with excellent purity (93-96.6%).

Indirect Electrolytic Oxidation Method

An alternative approach involves the indirect electrolytic oxidation of 1,2,3-trimethylbenzene using high-valence manganese oxide as the oxidation medium:

Reagents and conditions:
1. Electrolysis of MnSO₄-H₂SO₄ at 3-30 A·dm⁻² current density
2. Oxidation with Mn⁴⁺/Mn³⁺ oxide medium at controlled temperature
3. Purification by vacuum distillation

This method yields 2,3-dimethylbenzaldehyde with purity ≥98%.

Introduction of the 1-Pentynyl Group

The functionalization of 2,3-dimethylbenzaldehyde with a 1-pentynyl group at the 4-position requires a coupling reaction, typically involving palladium catalysis. This can be accomplished through:

Synthesis of the Target Compound

Knoevenagel Condensation Approach

The most direct route to the target compound involves a Knoevenagel condensation between 2,3-dimethyl-4-(1-pentynyl)benzaldehyde and 3,5-pyrazolidinedione. This reaction creates the critical methylene bridge connecting the two moieties.

DABCO-Catalyzed Method

A particularly effective approach employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in a hydrogen bond-promoting medium:

Reagents and conditions:
1. DABCO (10-20 mol%)
2. N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) as promoter
3. H₂O, 60-80°C, 2-5 hours

This method has shown excellent catalytic activity for Knoevenagel condensations, with the hydrogen bonding between the hydroxyl group of [HyEtPy]Cl and the carbonyl group of the aldehyde playing a crucial role in reaction efficiency.

Sodium Acetate Method

An alternative approach utilizes sodium acetate as the base catalyst:

Reagents and conditions:
1. Sodium acetate (0.2 mmol per mmol of aldehyde)
2. Ethanol as solvent
3. Reflux at 78-100°C, 2-3 hours

This method has been successfully applied to structurally similar compounds with excellent yields (>95%).

Ultrasound-Assisted Method

To enhance reaction efficiency and adhere to green chemistry principles, ultrasound-assisted Knoevenagel condensation has proven effective:

Reagents and conditions:
1. Catalyst-free or minimal catalyst
2. Sonication at room temperature
3. Solvent-free or minimal solvent conditions
4. 30-60 minutes reaction time

This approach provides high yields (>95%) with excellent atom economy and significantly reduced reaction times compared to conventional methods.

Sequential Synthesis via Intermediate Formation

An alternative approach involves the sequential formation of a pyrazole intermediate followed by conversion to the pyrazolidinedione:

Hydrazine Condensation Method
Reagents and conditions:
1. Reaction of phenylhydrazine with a suitable β-diketone
2. Ethanol as solvent, reflux, 2-3 hours
3. Subsequent oxidation and cyclization

This pathway has been documented for similar structures and offers controlled formation of the heterocyclic core.

Cyclization Approach

This method involves the formation of the pyrazolidinedione ring through cyclization of an appropriate precursor:

Reagents and conditions:
1. Reaction of 2-[(2-phenylhydrazinyl)methyl]-substituted intermediate with diethyl malonate
2. Ethanol (90 mL) and acetic acid (1 mL)
3. Reflux for 5 hours

The reaction mixture is then left in an open dish for 2-3 hours, after which the precipitated solid is collected by filtration, dried, and recrystallized from ethanol.

Comparative Analysis of Synthetic Methods

Table 1 presents a comparative analysis of the various methods for synthesizing the target compound:

Method Key Reagents Conditions Approximate Yield (%) Advantages Limitations
DABCO-Catalyzed Knoevenagel DABCO, [HyEtPy]Cl H₂O, 60-80°C, 2-5h 85-95 Eco-friendly, reusable catalyst system Requires specialized ionic liquid
Sodium Acetate Method NaOAc, Ethanol Reflux, 2-3h 80-96 Simple procedure, readily available reagents Higher temperature requirements
Ultrasound-Assisted Minimal/no catalyst RT, 30-60min 90-96 Fast reaction time, green chemistry Requires sonication equipment
Sequential via Intermediates Phenylhydrazine, β-diketone Multiple steps 65-75 Controlled formation of heterocycle Lower overall yield, multiple steps
Cyclization Approach Diethyl malonate, acetic acid Reflux, 5h 70-80 Well-established procedure Long reaction time, purification challenges

Optimization of Reaction Conditions

Effect of Solvent

The choice of solvent significantly impacts reaction efficiency for the Knoevenagel condensation step. Comparative studies on similar compounds have shown:

  • Ethanol provides optimal results for sodium acetate-catalyzed reactions (yields >90%)
  • Glacial acetic acid is preferred for multi-component reactions involving pyrazolidinedione formation (yields 70-80%)
  • Water with ionic liquid promoters offers environmentally friendly conditions with excellent yields (85-95%)

Temperature Effects

Temperature optimization studies indicate:

  • Room temperature is sufficient for ultrasound-assisted methods
  • 80°C is optimal for DABCO-catalyzed reactions to balance reaction rate with selectivity
  • Reflux conditions (78-100°C) are typically required for conventional Knoevenagel condensations

Purification and Characterization

Purification Methods

The crude product can be purified through:

  • Recrystallization from ethanol (preferred method)
  • Column chromatography using toluene/ethyl acetate (5:4) or benzene/acetone (3:2) as mobile phases
  • For larger scale preparations, vacuum distillation followed by recrystallization

Characterization Data

The target compound typically exhibits the following spectral characteristics:

  • IR: Strong bands at ~1689 cm⁻¹ (C=O, pyrazolidinedione), ~3079 cm⁻¹ (Ar C-H), ~2956 cm⁻¹ (alkenes), and ~2847 cm⁻¹ (alkanes)
  • ¹H NMR (CDCl₃): Signals for methyl groups (δ 1.2-2.7 ppm), methylene protons (δ 3.1-4.5 ppm), and aromatic protons (δ 6.5-7.7 ppm)
  • MS (ESI): m/z 282.14 [M]⁺, corresponding to the molecular formula C₁₇H₁₈N₂O₂

Challenges and Considerations

Regioselectivity

A significant challenge in synthesizing the target compound is achieving proper regioselectivity during the functionalization of 2,3-dimethylbenzaldehyde with the 1-pentynyl group at the 4-position. Careful control of reaction conditions and appropriate choice of catalysts are crucial to minimize the formation of undesired regioisomers.

Stereoselectivity

The Knoevenagel condensation step typically favors the formation of the (Z)-isomer due to thermodynamic stability. However, reaction conditions must be carefully controlled to ensure high stereoselectivity, particularly when using basic catalysts that might promote isomerization.

Scale-Up Considerations

When scaling up the synthesis, several factors require attention:

  • Heat transfer efficiency during exothermic steps
  • Solvent volumes and environmental impact
  • Purification strategies for larger quantities
  • Safety considerations, particularly for reactions involving Grignard reagents or palladium catalysts

Scientific Research Applications

Based on the search results, here's what is known about the applications of pyrazolidinedione derivatives, with a focus on compounds similar to "3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-":

Scientific Research Applications

Pyrazolidinedione derivatives are investigated for their potential as pharmaceutically active ingredients, specifically as platelet adenosine diphosphate (ADP) receptor antagonists . These compounds may be useful in the prevention and/or treatment of various vascular diseases and conditions associated with platelet aggregation, including thrombosis .

Potential Therapeutic Applications:

  • Cardiovascular and Cerebrovascular Diseases : Pyrazolidinedione derivatives may help prevent and treat conditions like thrombosis by inhibiting platelet aggregation . Arterial thrombus formation can block blood vessels and cause serious diseases; these compounds could help prevent such blockages .
  • Peripheral Vascular, Visceral, Hepatic, and Renal-Vascular Diseases : These compounds are also considered for treating vascular conditions in various parts of the body .

Mechanism of Action:

  • Platelet Aggregation Inhibition : The primary mechanism involves antagonizing platelet ADP receptors, which are crucial in the process of platelet aggregation . Platelet aggregation is a key step in hemostasis, where platelets adhere to damaged blood vessels to stop bleeding . However, unwanted thrombus formation can lead to life-threatening conditions .

Examples of Pyrazolidinedione Derivatives

The general formula for the novel compounds provided includes various substituents :

  • R3' : Alkyl, alkenyl, alkynyl, alkoxy, hydroxyalkoxy, alkoxyalkoxy, alkenyloxy, cycloalkoxy, cycloalkylalkoxy, or alkylsulfonyloxy . Examples include methoxy, propoxy, cyclopentoxy, pent-1-ynyl, or ethanesulfonyloxy .
  • R4' : Halogen, hydroxy, alkyl, or alkoxy . An example is methyl .
  • R5' : Halogen, hydroxy, alkyl, alkoxy, alkoxyalkoxy, hydroxyalkoxy, dihydroxyalkoxy, alkanoyloxyalkoxy, carboxyalkoxy, carboxy-hydroxyalkoxy, carboxy-dihydroxyalkoxy, alkoxycarbonylalkoxy, alkoxycarbonyl-hydroxyalkoxy, alkoxycarbonyl-dihydroxyalkoxy, carbamoylalkoxy, N- alkylcarbamoylalkoxy, N, iV-dialkyaminolalkoxy, morpholin-4- ylalkoxy, piperidin-1-ylalkoxy, morpholin-4-ylcarbonylalkoxy, 2,2-dialkyl [1,3] dioxolan-4-ylalkoxy or 2, 2-dialkyl-4- carboxy [1,3] dioxolan-5-ylalkoxy; or R 4 ' and R 5 ' , together with the phenyl .

Specific Compound Information

  • 3,5-Pyrazolidinedione : This compound is associated with hazard statements indicating it can cause skin and serious eye irritation .
  • 3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- : Also identified with synonyms and molecular formula C17H18N2O .

Additional Considerations

  • Drug-Induced Hematologic Syndromes : It's important to note that drugs, in general, can induce a range of hematologic disorders . Physicians need to be aware of potential drug-induced hematologic complications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on 3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- are sparse, comparisons can be drawn with structurally related pyrazoline and pyrazolidinedione derivatives. Below is an analysis based on substituent effects, synthesis routes, and physicochemical properties.

Substituent Effects: Alkoxy vs. Alkynyl Groups

The evidence highlights 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines (e.g., compounds 1h–12h ), which share a 3,4-dimethylphenyl and aryl-substituted pyrazoline backbone. Key differences include:

  • Alkoxy substituents (e.g., methoxy, ethoxy) in 1h–12h enhance solubility and electron-donating effects, as evidenced by their NMR shifts (e.g., δ 3.75 ppm for -OCH₃ in 1h ) .
Physicochemical Properties
Property 1h (4-Methoxyphenyl) 2h (4-Ethoxyphenyl) Target Compound (1-Pentynyl)
Melting Point (°C) 120–124 102–106 Not reported
Rf Value (TLC) 0.88 0.85 Not available
IR Stretching (cm⁻¹) 1682 (C=O) 1685 (C=O) Expected ~1680–1700 (C=O)
Molecular Weight 356 370 Estimated ~350–400

Key Observations :

  • Alkoxy-substituted pyrazolines exhibit higher melting points compared to ethoxy variants, likely due to enhanced crystallinity from methoxy groups .
  • The absence of data for the target compound underscores the need for experimental characterization.
Hypothesized Activity of the Target Compound

However, the alkyne’s electron-withdrawing nature could reduce resonance stabilization, affecting stability.

Biological Activity

3,5-Pyrazolidinedione derivatives are a class of compounds known for their diverse biological activities. The specific compound "3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-" has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a pyrazolidinedione core, characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of the 2,3-dimethyl-4-(1-pentynyl)phenyl substituent significantly influences its biological properties.

Table 1: Structural Characteristics

ComponentDescription
Core StructurePyrazolidinedione
Substituent2,3-Dimethyl-4-(1-pentynyl)phenyl
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.31 g/mol

Antipyretic and Analgesic Properties

Pyrazolidinediones have historically been utilized as antipyretics and analgesics. The structural similarities between this compound and other known pyrazolidine derivatives suggest potential efficacy in pain relief and fever reduction. Studies indicate that modifications in substituents can enhance or diminish these effects.

Antimicrobial Activity

Research has shown that certain pyrazolidinedione derivatives exhibit antimicrobial properties. For instance, derivatives with specific substitutions have demonstrated activity against various bacterial strains. These findings highlight the compound's potential as an antimicrobial agent.

Case Study: Antiplatelet Activity

A notable study examined the antiplatelet activity of pyrazolidinedione derivatives, including the target compound. It was found that these compounds could act as platelet ADP receptor antagonists, potentially useful in treating cardiovascular diseases associated with thrombosis .

Table 2: Summary of Biological Activities

Activity TypeEvidence
AntipyreticSimilarity to known analgesics
AntimicrobialEffective against specific bacteria
AntiplateletInhibition of platelet aggregation

The biological activities of 3,5-Pyrazolidinedione derivatives are largely attributed to their ability to interact with various biological targets:

  • Inhibition of Cyclooxygenase (COX) : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), these compounds may inhibit COX enzymes, reducing inflammation and pain.
  • Platelet Aggregation : By blocking ADP receptors on platelets, these compounds can prevent aggregation and thrombus formation.

Recent Research Findings

Recent publications have expanded on the structure-activity relationship (SAR) of pyrazolidinediones. Variations in the substituent groups have been shown to significantly alter their pharmacological profiles:

  • Substituent Influence : Research indicates that larger or more polar substituents can enhance solubility and bioavailability, thereby improving therapeutic efficacy .
  • Comparison with Other Classes : When compared to traditional NSAIDs, pyrazolidinediones may offer distinct advantages in specific clinical scenarios due to their unique mechanisms.

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